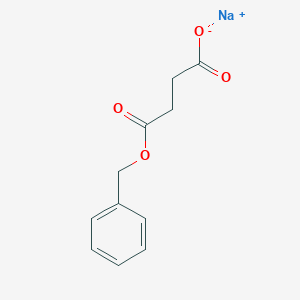
3-Chloro-5-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methyl-1H-1,2,4-triazole, also known as CMT, is a heterocyclic compound that has been used in various scientific research applications. CMT has been studied extensively due to its unique properties and its potential applications in the fields of medicine, chemistry, and biochemistry.
Scientific Research Applications
Triazole Derivatives in Drug Discovery
Triazole derivatives, including 3-Chloro-5-methyl-1H-1,2,4-triazole, have been pivotal in the preparation of new drugs due to their wide range of biological activities. Their structural versatility allows for several modifications, leading to compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The pursuit for new, efficient syntheses that address green chemistry principles highlights the importance of these compounds in responding to emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The development of novel synthetic routes for 1,2,3-triazoles and 1,2,4-triazoles has been significant, with the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) being a notable example. This "click" chemistry approach has facilitated the synthesis of 1,4-disubstituted triazoles, showcasing the importance of triazoles in pharmaceutical chemistry and material science due to their stability and the ability to engage in diverse chemical interactions (Kaushik et al., 2019).
Biological Applications
1,2,4-Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. Research has focused on finding new compounds with these activities, demonstrating the versatility and potential of triazole derivatives in addressing various health challenges (Ohloblina, 2022).
Material Science and Industrial Applications
Triazole derivatives are utilized in material science and as corrosion inhibitors, showcasing their multifunctionality beyond biological applications. Their role in developing proton-conducting membranes for fuel cells, due to their thermal stability and high ionic conductivity, highlights their contribution to sustainable energy solutions (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with enzymes and receptors in the body .
Mode of Action
The n1 and n2 nitrogen atoms of the triazole moiety in similar compounds have been shown to actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole compounds are known to interact with a variety of biochemical pathways due to their ability to bind to various enzymes and receptors .
Result of Action
Similar triazole compounds have been shown to have various effects, such as anticancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-methyl-1H-1,2,4-triazole. For instance, it is generally stable under normal conditions . . Therefore, it should be handled with care, avoiding contact with skin and eyes, and ensuring good ventilation .
Properties
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKVRCTAMEXHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165141 |
Source


|
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15285-15-1 |
Source


|
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015285151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)







![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)



